2,5-Dimethylbenzoic acid fundamental properties
2,5-Dimethylbenzoic acid fundamental properties
An In-depth Technical Guide on the Core Properties of 2,5-Dimethylbenzoic Acid
Introduction
2,5-Dimethylbenzoic acid, also known by its synonyms Isoxylic acid and p-Xylylic acid, is an aromatic carboxylic acid.[1][2] It is structurally characterized as a benzoic acid derivative with two methyl groups substituted at the 2 and 5 positions of the benzene (B151609) ring.[3] This compound serves as a metabolite of pseudocumene (1,2,4-trimethylbenzene) and is utilized as a starting reagent in the synthesis of various organic compounds, including derivatives of[4]paracyclophane and methyl 2,5-dimethylbenzoate.[5][6][7]
Chemical and Physical Properties
The fundamental chemical and physical properties of 2,5-Dimethylbenzoic acid are summarized in the table below. The compound typically presents as a white to off-white crystalline powder.[5][7][8]
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₂ | [1][3][6][9] |
| Molecular Weight | 150.17 g/mol | [3][6] |
| CAS Number | 610-72-0 | [1][3][5][9] |
| IUPAC Name | 2,5-dimethylbenzoic acid | [3] |
| Appearance | White to off-white crystalline powder | [5][8] |
| Melting Point | 131-135 °C | [5][8][9] |
| Boiling Point | 268 °C | [5][9][10] |
| Density | 1.069 g/cm³ | [7][10] |
| pKa | 3.990 (at 25°C) | [7] |
| Water Solubility | 0.18 g/L (at 25°C) | [7] |
| Flash Point | 126.7 °C | [9] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of 2,5-Dimethylbenzoic acid. The following table summarizes key data from various spectroscopic techniques.
| Spectroscopic Technique | Key Data and Observations | Reference |
| ¹H NMR | Spectra available, showing characteristic peaks for aromatic and methyl protons. | [3][11] |
| ¹³C NMR | Spectra available for detailed carbon framework analysis. | [9][12] |
| Infrared (IR) Spectroscopy | Conforms to the expected spectrum for a carboxylic acid with aromatic C-H, C=C, and C=O stretching, and O-H stretching. Spectra available as KBr disc and nujol mull. | [1][3][9] |
| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) at m/z 150. | [1][3] |
| Raman Spectroscopy | Spectrum available. | [3][9] |
Experimental Protocols
Synthesis via Friedel-Crafts Acylation and Oxidation
A common synthetic route for substituted benzoic acids involves the Friedel-Crafts acylation of a corresponding substituted benzene, followed by oxidation. While a specific protocol for 2,5-dimethylbenzoic acid is not detailed in the provided results, a general procedure for a related compound, 2,5-dimethoxybenzoic acid, can be adapted.[13]
Step 1: Friedel-Crafts Acylation of p-Xylene (B151628)
-
Apparatus Setup: A dry, three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap.
-
Reagent Charging: Under an inert atmosphere (e.g., nitrogen or argon), the flask is charged with anhydrous aluminum chloride (AlCl₃) and a dry, non-polar solvent like dichloromethane (B109758) (CH₂Cl₂). The suspension is cooled to 0 °C using an ice bath.
-
Reactant Addition: A solution of p-xylene and acetyl chloride in anhydrous dichloromethane is added dropwise from the dropping funnel to the stirred AlCl₃ suspension over 1-2 hours. The temperature should be maintained below 5 °C.
-
Reaction Monitoring: The reaction is allowed to stir at room temperature for several hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: The reaction mixture is quenched by slowly pouring it onto crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield crude 2,5-dimethylacetophenone.
Step 2: Haloform Reaction (Oxidation)
-
Dissolution: The crude 2,5-dimethylacetophenone is dissolved in a suitable solvent like dioxane or THF in a round-bottom flask.
-
Reagent Addition: An aqueous solution of sodium hydroxide (B78521) is added. The mixture is cooled in an ice bath.
-
Oxidation: A sodium hypochlorite (B82951) solution (bleach) is added slowly with vigorous stirring. The reaction is typically exothermic and should be controlled.
-
Quenching and Acidification: Excess hypochlorite is quenched with a sodium bisulfite solution. The mixture is then acidified with hydrochloric acid, which precipitates the 2,5-dimethylbenzoic acid.
-
Isolation: The solid product is collected by filtration and washed with cold water.
Purification
A standard method for purifying 2,5-Dimethylbenzoic acid involves the following steps:
-
Steam Distillation: The crude acid is first purified by steam distillation.[5][7]
-
Recrystallization: The distilled acid is then recrystallized from ethanol (B145695) or water to obtain a product with high purity.[5][7]
Safety and Hazards
2,5-Dimethylbenzoic acid is classified as a hazardous chemical. The GHS classification indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3]
| Hazard Category | GHS Classification | Precautionary Measures |
| Skin Contact | Skin Irritant (Category 2) | Causes skin irritation.[3] In case of contact, wash with plenty of soap and water. |
| Eye Contact | Eye Irritant (Category 2) | Causes serious eye irritation.[3] Rinse immediately with plenty of water for at least 15 minutes. |
| Inhalation | Specific target organ toxicity (single exposure, Category 3) | May cause respiratory irritation.[3] If inhaled, remove to fresh air. |
| Ingestion | Acute oral toxicity (Category 4) | Harmful if swallowed. |
First Aid Measures:
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical attention if irritation occurs.
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.
-
Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (gloves, eye protection). Avoid breathing dust.
Visualizations
Molecular Structure
Caption: Molecular structure of 2,5-Dimethylbenzoic acid.
Synthesis and Purification Workflow
Caption: General workflow for synthesis and purification.
References
- 1. Benzoic acid, 2,5-dimethyl- [webbook.nist.gov]
- 2. 2,5-Dimethylbenzoic Acid | 610-72-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 2,5-Dimethylbenzoic acid | C9H10O2 | CID 11892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,5-Dimethylbenzoic acid | 610-72-0 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. 2,5-Dimethylbenzoic acid CAS#: 610-72-0 [m.chemicalbook.com]
- 7. 2,5-Dimethylbenzoic acid, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. Page loading... [wap.guidechem.com]
- 9. 2,5-dimethylbenzoic acid [stenutz.eu]
- 10. 2,5-Dimethylbenzoic acid(610-72-0) 1H NMR [m.chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.com [fishersci.com]
